Ethyl 2-amino-3-{4-[bis(2-chloroethyl)amino]phenyl}propanoate dihydrochloride
Overview
Description
Ethyl 2-amino-3-{4-[bis(2-chloroethyl)amino]phenyl}propanoate dihydrochloride, also known as ethyl 4-[bis(2-chloroethyl)amino]-L-phenylalaninate hydrochloride (1:1), is a chemical compound with the CAS Number 63868-91-7 . It has a molecular formula of C15H23Cl3N2O2 and a molecular weight of 369.71400 .
Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl 2-amino-3-{4-[bis(2-chloroethyl)amino]phenyl}propanoate dihydrochloride include a molecular weight of 369.71400 and a molecular formula of C15H23Cl3N2O2 . Other properties such as density, boiling point, melting point, and flash point are not provided .Scientific Research Applications
Polymorphism Characterization
A study by Vogt et al. (2013) focused on characterizing polymorphic forms of a related compound, using spectroscopic and diffractometric techniques. These forms exhibited similar spectra and diffraction patterns, presenting challenges for analytical techniques. Solid-state nuclear magnetic resonance (SSNMR) studies were performed to characterize structural differences, along with molecular spectroscopic methods including infrared, Raman, UV-visible, and fluorescence spectroscopy (Vogt et al., 2013).
Synthesis and Chemical Properties
Research by Coe et al. (1997) described the synthesis of a derivative of this compound, emphasizing the chemical processes involved in its creation. This included stages of dehydration, hydrogenation, nitration, and amino group conversion, demonstrating the complex chemistry surrounding such compounds (Coe et al., 1997).
Chemotherapy Application
Liu (1963) detailed the synthesis of a compound closely related to Ethyl 2-amino-3-{4-[bis(2-chloroethyl)amino]phenyl}propanoate dihydrochloride, which was then subjected to pharmacological tests. Although these compounds did not show significant inhibitory activity against sarcoma in mice, this research is critical in understanding the potential applications in chemotherapy (Liu, 1963).
Interactions in Crystal Packing
Zhang et al. (2011) investigated the interactions in the crystal packing of a similar compound, focusing on nonhydrogen bonding interactions. This research provides insights into the molecular structure and how it influences the physical properties of the compound (Zhang et al., 2011).
Corrosion Inhibition Properties
A study by Herrag et al. (2010) on new diamine derivatives, related to Ethyl 2-amino-3-{4-[bis(2-chloroethyl)amino]phenyl}propanoate dihydrochloride, highlighted their action against corrosion of mild steel. This demonstrates the compound's potential application in materials science, particularly in corrosion inhibition (Herrag et al., 2010).
properties
IUPAC Name |
ethyl 2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoate;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22Cl2N2O2.2ClH/c1-2-21-15(20)14(18)11-12-3-5-13(6-4-12)19(9-7-16)10-8-17;;/h3-6,14H,2,7-11,18H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYRUKJQZAVFAQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)N(CCCl)CCCl)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24Cl4N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-amino-3-{4-[bis(2-chloroethyl)amino]phenyl}propanoate dihydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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